molecular formula C6H3ClF2O B573459 6-Chloro-2,3-difluorophenol CAS No. 186590-18-1

6-Chloro-2,3-difluorophenol

Cat. No.: B573459
CAS No.: 186590-18-1
M. Wt: 164.536
InChI Key: LFTQGYACSLFIRK-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorophenol (CAS 186590-18-1) is a fluorinated phenolic compound with the molecular formula C6H3ClF2O and a molecular weight of 164.54 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in the research and development of pharmaceuticals and advanced materials. The strategic introduction of chlorine and fluorine atoms onto the phenolic ring system significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate for modulating the properties of more complex target molecules . In medicinal chemistry research, this compound is employed as a key synthon for the preparation of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance membrane permeability and binding affinity to biological targets, while also serving as a bioisostere to improve the pharmacokinetic profile of drug candidates . Furthermore, this compound finds application in materials science as a potential monomer or precursor for synthesizing polymers and liquid crystal materials, where its distinct polarity and structural configuration can influence self-assembly and material properties . Researchers also utilize related difluorophenol compounds in environmental studies, particularly in developing and investigating catalytic hydrodefluorination processes, which are important for the degradation of persistent fluorinated organic pollutants . This product is intended for research purposes only and is not classified as hazardous materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQGYACSLFIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chloro 2,3 Difluorophenol and Its Precursors

Regioselective Synthesis Approaches for Chlorinated and Difluorinated Phenols

The precise placement of halogen atoms on a phenol (B47542) ring is crucial for the desired chemical properties of the final product. Regioselective synthesis aims to control the position of functionalization, which is particularly challenging when dealing with highly activated aromatic systems like phenols.

Strategies for ortho- and meta-Difluorophenol Precursors

The synthesis of difluorophenol precursors is a critical first step. For instance, 2,6-difluorophenol (B125437) can be synthesized from 2,6-difluoroaniline (B139000) via diazotization followed by hydrolysis. chemicalbook.com This process involves converting the aniline (B41778) to a diazonium salt, which is then hydrolyzed to the corresponding phenol. chemicalbook.com A large-scale version of this synthesis has been reported with a high yield of 88.9% and a purity of 98.6%. chemicalbook.com

Another approach involves the use of 3,5-difluorobromobenzene, which can be converted to 3,5-difluorophenylboronic acid and then oxidized to yield 3,5-difluorophenol. patsnap.com This method has reported yields of approximately 78.5% for the boronic acid intermediate. patsnap.com Direct fluorination of trifluorobenzene is also a viable, though potentially less selective, method.

PrecursorStarting MaterialKey ReagentsReported Yield
2,6-Difluorophenol2,6-DifluoroanilineH₂SO₄, NaNO₂, CuSO₄88.9%
3,5-Difluorophenol3,5-Difluorobromobenzenen-Butyl lithium, Boric acid~78.5%
3,5-DifluorophenolTrifluorobenzeneAcetohydroxamic acid, K₂CO₃63-80%

Controlled Halogenation Techniques for Phenolic Derivatives

Controlled halogenation is essential to introduce a chlorine atom at a specific position on the difluorophenol ring. Traditional halogenation methods often lead to a mixture of isomers. beilstein-archives.org However, modern techniques offer greater control over regioselectivity.

One strategy involves the use of a Lewis basic selenoether catalyst for the ortho-selective chlorination of phenols, achieving selectivities of over 20:1 for ortho versus para isomers. nsf.gov Another approach utilizes sulfur-containing catalysts, such as diphenyl sulfide (B99878) in the presence of aluminum chloride, to achieve high para-selectivity in the chlorination of phenols like o-cresol. cardiff.ac.uk Mechanochemical methods using an electrical mortar and pestle with N-halosuccinimides and PEG-400 as a grinding auxiliary have also been developed for controlled, regioselective halogenation of phenols. beilstein-archives.org This sustainable method can produce mono-, di-, and tri-halogenated phenols with high chemoselectivity. beilstein-archives.org Electrochemical halogenation offers an environmentally friendly alternative, using catalysts like chromium to control the reaction with precision and reduce hazardous byproducts. globalscientificjournal.com

Multi-step Organic Synthesis Pathways Involving 6-Chloro-2,3-difluorophenol

Multi-step synthesis is often necessary to produce complex molecules like this compound. physicsandmathstutor.comsavemyexams.comassets-servd.host These pathways involve a sequence of reactions, each building upon the previous one to construct the target molecule. trine.edu For example, the synthesis of a potent Rho-kinase inhibitor involved a 15-step sequence where a 6-chloro atom was introduced to increase the reactivity of a 7-azaindole (B17877) intermediate. chinayyhg.com This highlights the strategic use of chlorine substitution in multi-step synthesis to facilitate subsequent reactions. chinayyhg.com

The synthesis of related compounds, such as fluorosugar analogues of antiviral agents, also employs multi-step routes. For instance, 2,5,6-trichloro-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)benzimidazole was synthesized by condensing 2,5,6-trichlorobenzimidazole with a protected fluorinated sugar. nih.gov Such strategies could be adapted for the synthesis of this compound derivatives.

Development of Novel Catalytic Systems for its Production

The development of efficient catalytic systems is crucial for the industrial-scale production of this compound. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For the oxidative polymerization of fluorophenols like 2,6-difluorophenol, copper complexes have been investigated. google.com While phenols with electron-withdrawing groups have high oxidation potentials, making them difficult to oxidize with traditional copper catalysts, novel copper complexes have been developed that are effective for this purpose. google.com

Lewis acids like aluminum chloride (AlCl₃) are classic catalysts in organic chemistry and have found applications in the chemistry of polyfluoroaromatic compounds. mt.comfluorine1.ru They are used in Friedel-Crafts acylation and other electrophilic substitution reactions. mt.comfluorine1.ru The development of solid acids and super acids, as well as metal complexes with specific ligands, offers new possibilities for catalytic reactions involving fluorinated aromatics. fluorine1.ru

Synthesis of Structural Analogues and Isomers for Comparative Investigations

The synthesis of structural analogues and isomers of this compound is important for structure-activity relationship studies and for investigating the influence of substituent positioning on the compound's properties. acs.org For example, various isomers of bromo-difluorophenols, such as 2-bromo-3,6-difluorophenol (B1524090) and 3-bromo-2,6-difluorophenol, have been synthesized for comparative analysis. The synthesis of these isomers often involves regioselective bromination of the corresponding difluorophenol.

Elucidation of Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2,3 Difluorophenol

Nucleophilic Substitution Reactions at Aromatic Halogen Centers

Nucleophilic aromatic substitution (SNAr) in 6-Chloro-2,3-difluorophenol is a plausible reaction pathway, particularly given the presence of multiple electron-withdrawing halogen substituents that can activate the aromatic ring towards nucleophilic attack. In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org The rate of these reactions is heavily influenced by the nature of the leaving group and the electronic stabilization of the intermediate Meisenheimer complex.

For this compound, the chlorine atom at the C6 position is the most probable site for nucleophilic substitution. While fluorine is more electronegative, the carbon-chlorine bond is weaker than the carbon-fluorine bond, and chloride is generally a better leaving group than fluoride (B91410) in SNAr reactions, unless the ring is exceptionally activated. The electron-withdrawing properties of the fluorine atoms at C2 and C3, coupled with the chlorine at C6, increase the electrophilicity of the carbon atoms bearing the halogens, facilitating attack by nucleophiles.

Reactions with strong nucleophiles such as sodium methoxide (B1231860) or ammonia (B1221849) could lead to the substitution of the chlorine atom. The phenolic hydroxyl group, being acidic, would first be deprotonated under basic conditions to form a phenoxide. This phenoxide ion is a powerful activating group, further enhancing the ring's susceptibility to nucleophilic attack, particularly at the ortho and para positions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions Data extrapolated from reactions of analogous halogenated aromatic compounds.

Reaction Type Nucleophile Typical Conditions Predicted Product
Methoxylation Sodium methoxide (NaOMe) DMF, 80-100 °C 2,3-Difluoro-6-methoxyphenol
Amination Ammonia (NH₃) EtOH, 100-120 °C, pressure 6-Amino-2,3-difluorophenol
Thiolation Sodium hydrosulfide (B80085) (NaSH) DMSO, 120-140 °C 2,3-Difluoro-6-mercaptophenol

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Oxidative Transformations: Oxidation of phenols often yields quinone or benzoquinone derivatives. researchgate.net In the case of this compound, oxidation, for instance with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or under enzymatic conditions, could lead to the formation of a substituted benzoquinone. asm.org The reaction likely proceeds via an initial oxidative dechlorination or defluorination, as observed in the degradation of other halogenated phenols. asm.orgnih.gov For example, studies on 2,4,6-trichlorophenol (B30397) have shown that its degradation is initiated by an oxidative dechlorination to produce a benzoquinone. asm.org

Reductive Transformations: Reduction of the aromatic ring of phenols can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, though the latter often requires harsh conditions. These reactions would convert the phenol (B47542) into a substituted cyclohexanol (B46403) or cyclohexanone. More selective is the process of reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This has been observed in the microbial degradation of 2,6-dichlorophenol, which is transformed into 2-chlorophenol (B165306) and subsequently phenol. nih.gov A similar reductive dechlorination could transform this compound into 2,3-difluorophenol (B1222669).

Table 2: Potential Oxidative and Reductive Reactions Data extrapolated from reactions of analogous halogenated phenols. asm.orgnih.gov

Transformation Reagent/Condition Potential Product(s)
Oxidation KMnO₄, H₂O/acetone, 0 °C Chloro-difluoro-benzoquinone derivatives
Reductive Dechlorination Microbial degradation / specific catalysts 2,3-Difluorophenol
Ring Reduction LiAlH₄ / Catalytic Hydrogenation Chloro-difluoro-cyclohexanol derivatives

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by a conflict between the activating and directing effects of the hydroxyl group and the deactivating effects of the halogen substituents. The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.com It strongly directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 6 are already occupied. This leaves position 4 as the primary target for electrophilic attack.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions Based on general principles of EAS on substituted phenols. byjus.com

Reaction Type Reagents Major Product
Bromination Br₂, low polarity solvent (e.g., CCl₄) 4-Bromo-6-chloro-2,3-difluorophenol
Nitration Dilute HNO₃, low temperature 6-Chloro-2,3-difluoro-4-nitrophenol
Friedel-Crafts Acylation CH₃COCl, AlCl₃ (harsh conditions) 4-Acetyl-6-chloro-2,3-difluorophenol

Cross-Coupling Reactions and Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of aryl halides. gelest.com For this compound, the chlorine atom at C6 is the most reactive site for such transformations. The reactivity of halogens in typical cross-coupling reactions follows the order I > Br > Cl, with C-F bonds being significantly less reactive and generally inert under standard conditions.

Reactions like the Suzuki-Miyaura coupling (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) could be employed to selectively functionalize the C6 position. These reactions would proceed by oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation and reductive elimination to yield the coupled product.

Table 4: Potential Cross-Coupling Reactions at the C6 Position Data extrapolated from reactions of analogous chloro-aromatic compounds.

Coupling Type Coupling Partner Catalyst/Ligand System Predicted Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 6-Phenyl-2,3-difluorophenol
Buchwald-Hartwig Diethylamine Pd₂(dba)₃, Xantphos, Cs₂CO₃ 6-(Diethylamino)-2,3-difluorophenol
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 2,3-Difluoro-6-(phenylethynyl)phenol

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The three halogen atoms on the this compound ring exert a profound influence on its reactivity, directing the outcomes of various reactions through a combination of electronic and steric effects.

Electronic Effects : The high electronegativity of fluorine and chlorine results in a strong inductive electron-withdrawing (-I) effect, which deactivates the aromatic ring towards electrophilic attack. cymitquimica.com However, this same effect makes the ring electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr). In SNAr, the order of dehalogenation is typically F > Cl > Br > I, which correlates with electronegativity and the ability to stabilize the negative charge in the Meisenheimer intermediate. nih.gov

Leaving Group Ability : In both SNAr and palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bonds. This is due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, making chloride a better leaving group in these contexts. This differential reactivity allows for selective functionalization at the C6 position while leaving the C2 and C3 fluorine atoms intact.

Acidity : The electron-withdrawing nature of the three halogen atoms increases the acidity of the phenolic proton compared to unsubstituted phenol, making the formation of the corresponding phenoxide ion more favorable. cymitquimica.com

Computational and Theoretical Investigations of 6 Chloro 2,3 Difluorophenol

Density Functional Theory (DFT) and Ab Initio Molecular Orbital Calculations

Density Functional Theory (DFT) and ab initio molecular orbital calculations have been instrumental in elucidating the fundamental characteristics of 6-Chloro-2,3-difluorophenol. These computational tools allow for a detailed examination of the molecule's geometry and electronic landscape.

Geometry Optimization and Conformational Landscapes

Theoretical calculations, particularly using DFT methods, are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. The process of geometry optimization involves finding the lowest energy conformation, which corresponds to the most stable structure. For substituted phenols, the orientation of the hydroxyl group relative to the halogen substituents is a key determinant of the conformational landscape. Studies on similar halogenated phenols have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and an adjacent halogen can significantly influence the preferred conformation. researchgate.netacs.orgcore.ac.uk

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally indicates a molecule that is more easily excited and more reactive. researchgate.net For halogenated phenols, the presence of electronegative fluorine and chlorine atoms can lower both the HOMO and LUMO energy levels. ijnnonline.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. longdom.orgut.ee In this compound, the MEP would likely show negative potential around the oxygen and halogen atoms due to their high electronegativity, and positive potential around the hydroxyl hydrogen.

Table 1: Calculated Electronic Properties of a Related Halogenated Phenol (B47542)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The data in this table is illustrative and based on typical values for similar halogenated phenols. Actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.com These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectra. researchgate.nettandfonline.com For instance, calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. researchgate.net Studies on similar molecules like 2,3-difluorophenol (B1222669) have demonstrated good agreement between theoretical and experimental vibrational spectra. tandfonline.comcapes.gov.br

Intermolecular and Intramolecular Interactions: Hydrogen Bonding and Halogen Bonding Phenomena

The presence of hydroxyl and halogen groups in this compound gives rise to various non-covalent interactions that govern its physical properties and crystal packing.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl hydrogen and the adjacent fluorine or chlorine atom. The strength and nature of this bond can influence the molecule's conformation and acidity. researchgate.netacs.orgcore.ac.ukacs.org

Intermolecular Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and an electronegative atom (oxygen or halogen) of a neighboring molecule.

Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic centers (σ-holes) and participate in halogen bonding with nucleophilic sites on adjacent molecules. researchgate.net These interactions can play a significant role in the supramolecular assembly of the compound.

Global Chemical Descriptors and Chemical Reactivity Indices

From the calculated HOMO and LUMO energies, various global chemical descriptors can be derived to quantify the chemical reactivity of this compound. These indices provide a quantitative measure of the molecule's stability, hardness, and electrophilicity. researchgate.net

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measure of electrophilic power.

Exploration of Non-Linear Optical (NLO) Properties through First Hyperpolarizability Calculations

Computational chemistry allows for the investigation of the non-linear optical (NLO) properties of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are of interest for applications in optoelectronics and photonics. metall-mater-eng.comjhuapl.edu The calculation of β for this compound would involve determining the change in the molecule's dipole moment in the presence of an applied electric field. The presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring can enhance the NLO response. metall-mater-eng.com Theoretical studies on similar organic molecules have shown that DFT calculations can effectively predict NLO properties. metall-mater-eng.comexaly.com

Synthesis and Chemical Properties of Derivatives and Analogues of 6 Chloro 2,3 Difluorophenol

Design and Synthesis of Functionalized 6-Chloro-2,3-difluorophenol Derivatives

The design and synthesis of derivatives based on the this compound scaffold are driven by the goal of creating molecules with specific functionalities for applications in fields like medicinal chemistry and agrochemicals. smolecule.com The strategic placement of halogen atoms on the phenol (B47542) ring influences the electronic environment and reactivity, allowing for controlled modifications.

A common synthetic approach involves using this compound as a starting precursor for multi-step pathways. For instance, it can be reacted with other reagents to build more complex molecules. One documented synthesis is the creation of 2-(6-chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid, where the parent phenol is reacted with difluoroacetic acid or its anhydride (B1165640) under acidic conditions. smolecule.com Another example of a derivative is 6-Chloro-2,3-difluoro-DL-phenylalanine, an amino acid derivative, highlighting the utility of the core structure in building blocks for biologically relevant molecules. nih.gov

Advanced synthetic strategies enable precise functionalization. Regioselective metalation, where a specific proton on the aromatic ring is removed by a strong base, allows for the introduction of new functional groups at a desired position. For example, similar fluorinated phenols can be selectively deprotonated and then reacted with electrophiles like carbon dioxide to install a carboxylic acid group. usp.br Another sophisticated method involves a sequence of sigmatropic dearomatization, Michael addition, and rearomatization, which allows for the difunctionalization of related di-fluorophenols at the 2- and 5-positions. kyoto-u.ac.jp This highlights how the inherent properties of the fluorinated ring can be exploited for complex molecular construction.

The table below summarizes examples of derivatives synthesized from or related to the this compound structure.

Derivative NameParent CompoundSynthetic NoteReference
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acidThis compoundReaction with difluoroacetic anhydride. smolecule.com smolecule.com
6-Chloro-2,3-difluoro-DL-phenylalanineNot specified, but a clear derivativeA phenylalanine analogue incorporating the chloro-difluoro-phenyl moiety. nih.gov nih.gov
3-Chloro-2-fluoro-4-hydroxybenzoic acid3-Chloro-2-fluorophenol (related structure)Regioselective metalation at C6 followed by carboxylation. usp.br usp.br

Comparative Studies with Related Halogenated Phenols and Their Bioisosteric Potential

Comparative studies of this compound with other halogenated phenols are crucial for understanding structure-activity relationships (SAR). The number, type, and position of halogen substituents profoundly affect the physicochemical properties and reactivity of the molecule. researchgate.net For example, the presence of chlorine at an ortho position to the hydroxyl group is known to increase the acidity of chlorophenols due to a strong inductive effect. researchgate.net

Degradation studies also reveal differences based on isomer structure. In UV/peroxydisulfate (PDS) processes, the degradation rates of chlorophenols and bromophenols follow the order: para-substituted > ortho-substituted > meta-substituted. rsc.orgresearchgate.net This is attributed to the different reaction activities of the generated sulfate (B86663) radicals with the phenols. rsc.orgresearchgate.net

The concept of bioisosterism is central to modern drug design, where a part of a molecule is replaced by a structurally similar group to improve its properties. Phenolic compounds, while present in many active molecules, can suffer from rapid metabolic breakdown, leading to poor oral bioavailability. acs.orgresearchgate.net Therefore, the phenol moiety is often replaced with a bioisostere.

Key Bioisosteric Considerations:

Phenol Replacement: Heterocyclic systems like indoles, benzimidazolones, and benzothiazolones, which contain an N-H hydrogen bond donor, have been successfully used as phenol isosteres. acs.orgresearchgate.net This replacement can enhance metabolic stability and improve pharmacokinetic profiles without losing binding affinity to the target receptor. acs.org

Fluorine as a Hydrogen Bioisostere: The fluorine atom itself is often used as a bioisostere for a hydrogen atom. Its introduction can block sites of metabolic oxidation due to the strength of the C-F bond, thereby increasing the drug's half-life. acs.org

Impact on Lipophilicity: Replacing a phenolic hydroxyl group with a fluorine atom can significantly alter a molecule's lipophilicity (logP). The magnitude of this change depends on other substituents on the ring. For phenols with electron-donating groups, the increase in logP upon replacement is often large, while for those with electron-withdrawing groups, the effect is smaller. chemrxiv.org

The following table provides a comparison of this compound with some of its isomers and related halogenated phenols.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Comparative Feature(s)Reference
This compound C₆H₃ClF₂O164.54The subject of this article. fluorochem.co.uk
3-Chloro-2,6-difluorophenolC₆H₃ClF₂O164.54Isomer with different halogen positions, affecting electronic distribution and reactivity. cymitquimica.com
2,6-Difluorophenol (B125437)C₆H₄F₂O130.09Analogue without chlorine; its pKa is significantly lower than phenol, showing the acidifying effect of fluorine. Undergoes oxidative polymerization.
6-Bromo-2,3-difluorophenolC₆H₃BrF₂O208.99Bromo-analogue; bromine is a better leaving group than chlorine in some reactions but has different electronic effects.
Pentachlorophenol (PCP)C₆HCl₅O266.34A well-studied chlorophenol, often used as a benchmark in degradation and toxicity studies. researchgate.net researchgate.net

Strategies for Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenolic proton, facilitating its removal to form a phenoxide anion. researchgate.netorientjchem.org This anion is a potent nucleophile and serves as the key intermediate for many subsequent reactions.

Common strategies for modifying the hydroxyl group include:

Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters. For example, related difluorophenols react with acetyl chloride to produce the corresponding acetate (B1210297) ester.

Etherification: The phenoxide anion can undergo Williamson ether synthesis by reacting with alkyl halides to form ethers.

Phosphorylation: The hydroxyl group can be converted into a phosphate (B84403) ester through reaction with a phosphorylating agent. This strategy is used to modify the properties of complex phenols like lignin. rsc.org

These modifications are summarized in the table below.

Modification StrategyReagent TypeProduct TypePurpose of ModificationReference
Esterification Acyl Chloride, AnhydridePhenolic EsterMasks the hydroxyl group, alters solubility and reactivity.
Etherification Alkyl HalidePhenolic EtherCreates a stable linkage, important for drug design to block metabolism. nih.gov
Phosphorylation Phosphorylating Agent (e.g., POCl₃)Phosphate EsterIntroduces a charged group, can alter biological activity and solubility. rsc.org
Deprotonation Base (e.g., NaOH, Bu₄NOH)Phenoxide AnionIncreases nucleophilicity of the oxygen for subsequent reactions. orientjchem.orgnih.gov

Introduction of Additional Functional Groups for Enhanced Chemical Reactivity

Introducing new functional groups onto the aromatic ring of this compound is a key strategy for enhancing its chemical reactivity and creating precursors for more complex molecules. The reactivity of the ring towards electrophilic substitution is governed by a balance between the activating, ortho-para directing hydroxyl group and the deactivating effects of the halogen substituents. libretexts.orgrsc.org

Several methods can be employed to add functional groups:

Halogenation: Further halogenation can occur on the ring. For instance, 2,6-difluorophenol can be selectively brominated at the para-position using N-bromosuccinimide (NBS). This introduces a new reactive handle on the molecule.

Cross-Coupling Reactions: The newly introduced bromine atom can then participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with alkynes, to form C-C bonds and build more elaborate structures.

Hydroxymethylation: In this reaction, a hydroxymethyl group (-CH₂OH) is introduced onto the ring, typically by reacting the phenol with formaldehyde (B43269) under basic or acidic conditions. orientjchem.org This adds a new site for further chemical modification.

Regioselective Difunctionalization: Advanced methods allow for the introduction of two different functional groups in a single, controlled process. A notable example is the reaction of 2,6-difluorophenols with aryl sulfoxides and a nucleophile (like a thiol or amine). kyoto-u.ac.jp This proceeds through a sigmatropic dearomatization followed by a Michael addition, resulting in a highly substituted phenol derivative. kyoto-u.ac.jp This method leverages the unique electronic nature of the fluoro-substituents to control the reaction pathway. kyoto-u.ac.jp

These functionalization reactions significantly expand the chemical space accessible from the this compound core, providing a rich platform for synthetic chemistry.

Environmental Research on the Fate and Degradation of Halogenated Phenols, Including 6 Chloro 2,3 Difluorophenol

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental detoxification. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize these xenobiotics as sources of carbon and energy. nih.govmaxapress.com The initial step in the aerobic microbial degradation of halogenated phenols is typically the hydroxylation of the aromatic ring, leading to the formation of catechols. oup.com These intermediates are then susceptible to ring cleavage by dioxygenases, paving the way for further metabolism and eventual mineralization to carbon dioxide. oup.com

Under anaerobic conditions, a common initial step is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. asm.orgepa.gov This process is often more favorable for more highly halogenated compounds. epa.gov Following dehalogenation, the aromatic ring can be cleaved and further degraded. asm.org

The removal of halogen substituents from aromatic rings is a critical step in the biodegradation of halogenated phenols and is catalyzed by various enzymes with differing specificities. nih.gov Dehalogenation can occur through several mechanisms, including reductive, hydrolytic, and oxygenolytic processes. nih.gov

Reductive dehalogenases, which are cobalamin and iron-sulfur cluster-containing enzymes, catalyze the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov These enzymes are crucial in anaerobic degradation pathways. asm.orgepa.gov The specificity of these enzymes can vary; for instance, some reductive dehalogenases are effective against brominated compounds but not chlorinated or fluorinated ones. nih.gov

Hydrolytic dehalogenation involves the replacement of a halogen with a hydroxyl group. This has been observed in the degradation of polychlorinated phenols, where a hydrolytic para-hydroxylation initiates the breakdown process. asm.org

Oxygenolytic dehalogenation is an aerobic process catalyzed by mono- or dioxygenases. Phenol (B47542) hydroxylases, for example, can catalyze the hydroxylation of the aromatic ring, which can be accompanied by the removal of a halogen substituent. asm.org The specificity of these enzymes is influenced by the type and position of the halogen atoms. For instance, some phenol hydroxylases exhibit a preference for oxidative defluorination at the C2 position of 2-fluorophenols. oup.com In contrast, studies on some Rhodococcus strains have indicated an absence of oxidative dechlorination for 2-chlorophenols. oup.com The enzyme CYP152 peroxygenase has been noted to preferentially replace an ortho-fluorine atom with a hydroxyl group in 2,4-dichloro-6-fluorophenol.

Specific microbial genera have demonstrated significant capabilities in degrading xenobiotic compounds like halogenated phenols.

Penicillium : Fungi of the genus Penicillium are versatile in their metabolic capabilities and can degrade a wide range of organic pollutants, including phenols and their halogenated derivatives. maxapress.comconicet.gov.ar Strains like Penicillium frequentans Bi 7/2 have been shown to grow on phenol as a sole carbon source and can metabolize various monohalogenated phenols. maxapress.comnih.gov This strain oxidizes halogenated phenols to the corresponding halocatechols. nih.gov The subsequent degradation pathway depends on the position of the halogen. For example, 4-halocatechols are further degraded with partial dehalogenation, while 3-halocatechols are cleaved into 2-halomuconic acids as dead-end metabolites without dehalogenation. nih.gov Some Penicillium species can also transform difluorophenols. maxapress.com The ability of Penicillium to adapt to various nutritional environments and tolerate toxic compounds makes them promising candidates for bioremediation. maxapress.commdpi.comnih.gov

Rhodococcus : Bacteria from the genus Rhodococcus are well-known for their broad catabolic diversity and ability to degrade a wide array of xenobiotic compounds, including halogenated aromatics. jmb.or.krnih.govindexcopernicus.com Strains of Rhodococcus can initiate the degradation of chlorophenols through para-hydroxylation to form chlorinated para-hydroquinones. asm.org In addition to degradation, Rhodococcus species can also O-methylate chlorinated phenolic compounds. asm.orgosti.gov Studies on various Rhodococcus species have revealed differences in their biodegradation pathways for fluorophenols, including the regioselectivity of the initial hydroxylation step. researchgate.net Some Rhodococcus species possess phenol hydroxylases that can catalyze the oxidative defluorination of ortho-fluorinated phenols. researchgate.net

Table 1: Microbial Degradation of Halogenated Phenols

Microbial Genus Key Species/Strains Degradation Capabilities Metabolic Pathways
Penicillium P. frequentans Bi 7/2, P. chrysogenum Degrades monohalogenated phenols, dichlorophenols, and difluorophenols. maxapress.comnih.gov Oxidation to halocatechols, followed by ring cleavage. nih.gov
Rhodococcus R. opacus, R. chlorophenolicus Degrades a wide range of chlorinated and fluorinated phenols. asm.orgresearchgate.net Para-hydroxylation, oxidative defluorination, O-methylation. asm.orgresearchgate.net

Enzymatic Dehalogenation Mechanisms and Enzyme Specificity

Phototransformation and Chemical Degradation Mechanisms in Environmental Matrices

In addition to biodegradation, halogenated phenols are subject to abiotic degradation processes in the environment, primarily through phototransformation. lsrca.on.ca In aquatic systems, photooxidation is a major degradation pathway for phenols. lsrca.on.ca Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, have been shown to be effective in degrading chloro-, bromo-, and iodo-phenols. researchgate.net

The structural characteristics of the halogenated phenol, such as the type, number, and position of the halogen substituents, influence the rate of photooxidative degradation. researchgate.net For chlorinated phenols, dechlorination is often a primary degradation pathway, leading to the formation of less halogenated or non-halogenated by-products like phenol-like compounds. researchgate.net However, some degradation intermediates can still pose a toxic threat to aquatic organisms. researchgate.net

Environmental Persistence and Mobility in Aquatic and Soil Systems

The environmental persistence and mobility of halogenated phenols are governed by a combination of their physicochemical properties and their susceptibility to degradation processes. lsrca.on.ca Phenols are generally highly soluble in water, meaning that sorption to sediment or suspended particles is not a major factor in their distribution in aquatic environments. lsrca.on.ca

In surface waters, phenols are typically biodegradable within about a week, provided that their concentrations are not high enough to be toxic to the microorganisms responsible for their breakdown. lsrca.on.ca In soil, phenols are also subject to rapid decomposition by microorganisms under both aerobic and anaerobic conditions. lsrca.on.ca However, the persistence of specific halogenated phenols can be greater, particularly for those that are more resistant to microbial attack. nih.gov

The mobility of organic substances in soil and water systems is a key factor in their potential to contaminate freshwater resources. acs.org While many phenols are readily degraded, their halogenated derivatives can be more persistent. nih.gov The presence of halogen atoms can increase the recalcitrance of the molecule to microbial degradation. nih.gov

Biotransformation of Benzene (B151609) Derivatives by Cytochrome P450 Systems

Cytochrome P450 (CYP) enzymes play a major role in the metabolism of a vast array of xenobiotic compounds, including benzene and its derivatives, in higher organisms. fao.org These enzymes are monooxygenases that can catalyze the hydroxylation of aromatic rings. fao.orgresearchgate.net The biotransformation of halogenated benzenes by CYP enzymes can lead to the formation of halogenated phenols. pnas.org

The rate and regioselectivity of CYP-catalyzed hydroxylation are influenced by the nature and position of the halogen substituents on the benzene ring. pnas.org For monohalobenzenes, the formation of p-halophenol is often the major metabolic pathway. pnas.org The cytochrome P450 enzyme system can catalyze the dehalogenation of certain halogenated compounds. nih.gov For example, theoretical studies suggest that CYP Compound I is an effective oxidant of halogenated aromatic hydrocarbons. acs.org The metabolism of hexahalogenated benzenes by cytochrome P450 can lead to the formation of pentahalogenated phenols. acs.org

The biotransformation of complex molecules like 6-chloro-2,3-difluorophenol by cytochrome P450 systems has not been specifically detailed in the available literature. However, based on the metabolism of other halogenated benzenes, it is plausible that hydroxylation of the aromatic ring could occur, potentially leading to further transformation products. The presence of multiple, different halogen substituents would likely influence the site and rate of metabolism.

Applications of 6 Chloro 2,3 Difluorophenol in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

6-Chloro-2,3-difluorophenol serves as a crucial building block in the creation of more complex organic molecules. Its distinct structure, featuring both chlorine and fluorine atoms on a phenol (B47542) ring, allows for a variety of chemical transformations. This makes it a valuable intermediate in multi-step synthetic pathways.

The presence of halogen atoms on the aromatic ring enhances its reactivity, making it suitable for various chemical reactions. For instance, it can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups, leading to a diverse range of derivatives. This reactivity is essential for constructing intricate molecular architectures required in pharmaceuticals and other specialty chemicals.

Furthermore, the regioselective functionalization of similar difluorophenols demonstrates the potential for precise chemical modifications. For example, 2,6-difluorophenol (B125437) can be selectively functionalized at different positions on the aromatic ring, a principle that can be extended to its chlorinated analogue. kyoto-u.ac.jp This controlled reactivity is paramount in the synthesis of complex target molecules where specific substitution patterns are required.

Precursor in the Development of Specialty Chemicals and Agrochemicals

The unique properties of this compound make it a significant precursor in the development of specialty chemicals and agrochemicals. smolecule.com Its derivatives are explored for various applications, including herbicides and pesticides, due to their potential biological activities. smolecule.com

The synthesis of compounds like 2-(6-chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid from this compound highlights its role as a starting material for agrochemical research. smolecule.com The resulting products often exhibit enhanced biological efficacy due to the presence of the fluorinated and chlorinated phenyl group. smolecule.com The halogenated structure can influence the compound's interaction with biological systems, a key factor in designing effective agricultural products. smolecule.com

Research on related halogenated phenols has shown significant antimicrobial and antifungal properties. This suggests that derivatives of this compound could also be developed as active ingredients in fungicides or bactericides for crop protection. The ability to introduce this specific phenol into larger molecules allows for the fine-tuning of properties to create more effective and potentially safer agrochemicals.

Utilization in the Synthesis of Functionalized Materials and Liquid Crystal Compounds

This compound and its isomers are valuable in the field of materials science, particularly in the synthesis of functionalized materials and liquid crystal compounds. The incorporation of fluorine atoms into organic molecules can impart desirable properties such as thermal stability and hydrophobicity, which are beneficial for high-performance polymers and other advanced materials.

For instance, difluorophenoxy groups, which can be derived from difluorophenols, are used as central rings in the construction of liquid crystalline compounds. google.com These compounds are essential components of liquid crystal displays (LCDs) and other optoelectronic devices. google.comguidechem.com The specific substitution pattern of the phenol, including the presence and position of halogen atoms, influences the material's properties, such as its dielectric anisotropy and viscosity. google.com

The synthesis of polymers from related fluorinated phenols, such as the oxidative polymerization of 2,6-difluorophenol to create poly(2,6-difluoro-1,4-phenylene oxide), showcases the potential of these compounds as monomers for advanced materials. chemicalbook.com This indicates that this compound could similarly be used to create polymers with tailored properties for specific applications in materials science.

Applications in Medicinal Chemistry as a Synthetic Building Block for Ligand Design

In medicinal chemistry, this compound serves as a valuable synthetic building block for the design of ligands that can interact with biological targets. The specific arrangement of chloro and fluoro substituents on the phenol ring provides a unique scaffold for creating molecules with potential therapeutic applications. smolecule.com

The introduction of fluorine atoms into drug candidates can significantly improve their pharmacokinetic properties, such as metabolic stability and bioavailability. The electron-withdrawing nature of fluorine can also influence the acidity of the phenolic hydroxyl group, which can be crucial for binding interactions with enzymes and receptors.

Derivatives of fluorinated phenols have been investigated as inhibitors for various enzymes. The ability to use this compound as a starting material allows for the systematic modification of a lead compound's structure to optimize its binding affinity and selectivity for a particular biological target. This makes it a key tool in the process of drug discovery and development. smolecule.com

Future Research Directions for 6 Chloro 2,3 Difluorophenol

Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 6-Chloro-2,3-difluorophenol and its analogs is a primary research goal. Current methods for producing related halogenated phenols often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should focus on pioneering sustainable alternatives.

One promising avenue involves the refinement of diazotization-hydrolysis sequences, a common method for synthesizing fluorophenols from their corresponding anilines. For instance, the large-scale synthesis of 2,6-difluorophenol (B125437) has been achieved through the diazotization of 2,6-difluoroaniline (B139000) followed by hydrolysis using a copper sulfate (B86663) catalyst. chemicalbook.com Adapting this "green chemistry" approach for 6-chloro-2,3-difluoroaniline (B1433236) could provide a scalable and efficient route.

Furthermore, the exploration of novel catalytic systems is crucial. Research into catalysts that can facilitate regioselective halogenation and hydroxylation of aromatic precursors is needed. This includes the development of catalysts based on earth-abundant metals or even metal-free systems to replace more hazardous or expensive reagents. For example, Fe-salen complexes have been used for the oxidative polymerization of 2,6-difluorophenol, indicating the potential for iron-based catalysts in reactions involving fluorophenols. sigmaaldrich.com Investigating novel reaction mechanisms, such as the sigmatropic dearomatization observed in the difunctionalization of 2,6-difluorophenols, could open up entirely new synthetic possibilities for creating complex derivatives from simple precursors. kyoto-u.ac.jp

Synthetic Approach Key Features Relevance to Sustainable Synthesis
Diazotization-HydrolysisUtilizes aniline (B41778) precursors; can be adapted for large-scale production. chemicalbook.comPotential for "green chemistry" protocols with reduced waste. chemicalbook.com
Advanced CatalysisEmploys catalysts like copper sulfate or Fe-salen complexes. sigmaaldrich.comOpportunity to develop systems using earth-abundant metals and milder reaction conditions.
Novel Reaction PathwaysSigmatropic dearomatization enables regioselective difunctionalization. kyoto-u.ac.jpOffers innovative routes to complex molecules, improving atom economy.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental research and accelerating discovery. For this compound, advanced computational modeling can provide deep insights into its structural, electronic, and reactive properties.

Methods like Density Functional Theory (DFT) and ab initio calculations, which have been successfully applied to other chlorophenols and difluorophenols, can be used to model its equilibrium structure and predict its stability. researchgate.netresearchgate.net Such studies can elucidate the influence of the ortho-chloro and adjacent fluoro substituents on the molecule's properties, including the acidity (pKa) of the phenolic hydroxyl group, which is strongly affected by the inductive effects of nearby halogens. researchgate.net DFT calculations can also predict the regioselectivity of further chemical modifications, identifying the most likely sites for electrophilic or nucleophilic attack.

Beyond fundamental properties, computational models can be developed to predict biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural descriptors with toxicological or therapeutic effects, are well-established for phenol (B47542) derivatives. ajrconline.orgresearchgate.net Developing a QSAR model for this compound could help predict its potential environmental impact or guide the design of derivatives with specific biological targets.

Computational Method Predicted Properties Research Application
Density Functional Theory (DFT)Molecular geometry, pKa, electronic structure, reaction regioselectivity. researchgate.netGuiding synthetic strategies and understanding fundamental reactivity.
Ab initio CalculationsEquilibrium structure, stability, spectroscopic parameters. researchgate.netresearchgate.netCorrelating structure with experimental data and properties.
QSAR ModelingToxicity, biological activity. ajrconline.orgresearchgate.netPredicting environmental impact and guiding drug design.

Development of Enhanced Bioremediation and Degradation Methodologies

Halogenated phenols can be persistent environmental pollutants, making the development of effective degradation methods a critical area of research. Future work should focus on identifying and enhancing biological systems capable of breaking down this compound.

Studies have already shown that certain microorganisms can metabolize related compounds. For example, the fungus Penicillium frequentans has been reported to transform various difluorophenols, including 2,3-difluorophenol (B1222669), when provided with phenol as a co-substrate. maxapress.com Similarly, different strains of Rhodococcus have demonstrated the ability to biodegrade fluorophenols, with varying rates and resulting metabolites. researchgate.net A study also noted the biotransformation of 1-chloro-2,3-difluorobenzene (B1304198) can produce this compound. wur.nl

This foundational research points to several future directions:

Screening and Isolation: Identifying specific microbial strains or consortia that can efficiently degrade this compound, ideally using it as a sole carbon source.

Enzyme Discovery: Isolating and characterizing the specific enzymes (e.g., hydroxylases, dioxygenases) responsible for the initial attack on the aromatic ring, including dechlorination and defluorination steps.

Pathway Elucidation: Mapping the complete metabolic pathway to identify all intermediate products and assess their potential toxicity, as has been done for other chlorophenols. researchgate.net

Genetic Engineering: Enhancing the degradation capabilities of promising microorganisms through genetic modification to improve their efficiency and resilience in contaminated environments.

Design of Highly Selective Derivatives for Targeted Chemical and Material Applications

The unique structure of this compound makes it a valuable building block for synthesizing a new generation of specialized chemicals and materials. Its utility has already been demonstrated as a precursor in the synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid, a compound with potential applications in the pharmaceutical and agricultural sectors. smolecule.com

Future research should systematically explore the creation of derivatives for targeted applications:

Pharmaceuticals: The fluorophenol motif is present in numerous drugs. For example, derivatives of difluorophenols act as kinase inhibitors for cancer treatment and other therapeutic agents. mdpi.com The specific substitution pattern of this compound could be leveraged to design novel enzyme inhibitors with high selectivity and improved pharmacological profiles.

Agrochemicals: Pyrazole derivatives, which can be synthesized from related phenolic precursors, are used as effective herbicides, fungicides, and insecticides. researchgate.net Research into derivatives of this compound could lead to new agrochemicals with enhanced potency or better environmental safety profiles.

Advanced Materials: Halogenated phenols can serve as monomers for high-performance polymers. For instance, 2,6-difluorophenol undergoes oxidative polymerization to produce poly(2,6-difluoro-1,4-phenylene oxide), a polymer with exceptional thermal stability. sigmaaldrich.com Investigating the polymerization of this compound could yield new materials with unique thermal, mechanical, or optical properties.

Application Area Example from Related Compounds Future Direction for this compound
PharmaceuticalsKinase inhibitors, enzyme inhibitors. mdpi.comDesign of highly selective therapeutic agents.
AgrochemicalsHerbicides, fungicides. smolecule.comresearchgate.netDevelopment of novel, effective crop protection agents.
Material ScienceHigh-performance polymers. sigmaaldrich.comSynthesis of new polymers with tailored properties.

Q & A

Basic: What are the recommended laboratory methods for synthesizing 6-Chloro-2,3-difluorophenol?

Methodological Answer:
Synthesis routes often involve sequential functionalization of the phenol ring. A validated approach includes:

Nitration : Introduce a nitro group to 2,3-difluorophenol via nitration under acidic conditions.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂, ethanol, 7 hours, 95% yield) .

Chlorination : Replace the amine group with chlorine via Sandmeyer reaction (CuCl, HCl) or direct electrophilic substitution (Cl₂ with FeCl₃ catalysis).

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C~80%
ReductionPd/C, H₂, ethanol, RT95%
ChlorinationCuCl, HCl, 60°C~70%

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .
  • Disposal : Absorb spills with inert materials (e.g., diatomite) and dispose as halogenated waste under EPA guidelines .

Basic: Which analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic aromatic signals at δ 6.5–7.0 ppm (split by F and Cl substituents).
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS calculates [M-H]⁻ at m/z 176.55 (observed: 176.55) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>97%) .

Advanced: How can researchers resolve contradictions in chlorophenol toxicity data?

Methodological Answer:
Contradictions arise from variability in experimental models (e.g., in vitro vs. in vivo) or exposure durations. Strategies include:

  • Systematic Literature Screening : Apply inclusion criteria (e.g., dose-response data, controlled variables) as per ATSDR guidelines .
  • Meta-Analysis : Pool data from 95+ relevant studies (e.g., NOAEL/LOAEL values) to identify consensus toxicity thresholds .

Example Data Gap:

Study TypeSpeciesExposure DurationCritical Effect LevelReliability
AcuteRat24 hoursLOAEL: 23 mg/m³High
ChronicMouse90 daysNOAEL: 2.1 mg/m³Moderate

Advanced: How do fluorine and chlorine substituents influence biological activity?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability; chlorine increases lipophilicity, promoting membrane penetration .
  • Enzyme Interactions : The compound inhibits bacterial topoisomerases via halogen-bonding with active-site residues (e.g., Tyr-122 in E. coli gyrase) .

Structure-Activity Relationship (SAR):

Substituent PositionBioactivity (IC₅₀)Mechanism
6-Cl, 2,3-F1.2 µMTopoisomerase IV inhibition
4-Cl, 2,6-F5.8 µMWeak DNA intercalation

Advanced: How can catalytic methods optimize synthesis yields?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-chlorination) and improve yield (from 70% to 85%) .
  • Catalyst Optimization : Use Pd/C (20% loading) for nitro reduction; switch to CuCl₂ for milder chlorination .

Advanced: What intermolecular forces stabilize crystalline derivatives?

Methodological Answer:
X-ray crystallography reveals:

  • π-π Stacking : Between aromatic rings (distance: 3.913 Å, angle: 9.9°) .
  • CH-π Interactions : CH groups align with electron-rich rings (distance: 3.493 Å) .

Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Unit Cell Volume1554.1 ų
R-factor0.0318

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.